molecular formula C19H17ClIP B1589018 (Chloromethyl)triphenylphosphonium iodide CAS No. 68089-86-1

(Chloromethyl)triphenylphosphonium iodide

Cat. No. B1589018
CAS RN: 68089-86-1
M. Wt: 438.7 g/mol
InChI Key: YMNRWRKDEPEIAQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chloromethyl)triphenylphosphonium iodide is a chemical compound used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach has been found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .


Molecular Structure Analysis

The molecular weight of this compound is 438.67 . The molecular formula is C19H17ClIP .


Chemical Reactions Analysis

The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest .

Scientific Research Applications

Carbon-Carbon Bond Formation

Crystallographic Applications

  • The compound's structure and interactions in ferrocene derivatives have been studied, providing insights into molecular interactions and crystallography (Glidewell, Zakaria, Ferguson, & Gallagher, 1994).

Dehalogenation of α-Halo Carbonyl Compounds

  • Triphenylphosphonium iodide, a closely related compound, has been used for dehalogenation of α-halo carbonyl compounds, demonstrating its utility in synthetic organic chemistry (Kamiya, Tanmatu, & Ishii, 1992).

Corrosion Inhibition

  • Phosphonium iodide derivatives, including chloromethyl variants, have been investigated for their corrosion inhibitive effects, particularly in acidic environments. This has implications for materials science and industrial applications (Mansouri, Sekhri, Rahim, & Tabchouche, 2016).

Inhibition Studies in Chemistry

  • The compound's derivatives have been used in various inhibition studies, showing its broad application in different chemical reactions (Khaled, 2004).

Mitochondrial Targeting in Therapeutics

  • A study by Guo et al. (2016) explores the use of triphenylphosphonium derivatives, related to chloromethyltriphenylphosphonium iodide, for targeted mitochondrial therapy, highlighting potential applications in medical research (Guo, Yu, Wang, Tan, & Li, 2016).

Synthesis of Phosphonium Salts

  • Vogt et al. (1993) focused on the synthesis and crystal structure of iodomethyltriphenylphosphonium iodide, demonstrating the compound's relevance in the preparation of phosphonium salts (Vogt, Lauritsen, Riesel, Löwis, & Reck, 1993).

Mechanism of Action

The mechanism of action of (Chloromethyl)triphenylphosphonium iodide is based on its ability to target mitochondria. It is used to study mitochondrial physiology and dysfunction and the interaction between mitochondria and other subcellular organelles .

Safety and Hazards

The safety data sheet for (Chloromethyl)triphenylphosphonium iodide indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

Future research directions include the development of therapeutic drugs capable of restoring mitochondrial function, which is highly significant and critically needed . The use of (Chloromethyl)triphenylphosphonium iodide in the treatment of a variety of diseases such as neurodegeneration and cancer is being explored .

properties

IUPAC Name

chloromethyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNRWRKDEPEIAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClIP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466379
Record name (Chloromethyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68089-86-1
Record name (Chloromethyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Chloromethyl)triphenylphosphonium iodide
Reactant of Route 2
(Chloromethyl)triphenylphosphonium iodide
Reactant of Route 3
(Chloromethyl)triphenylphosphonium iodide
Reactant of Route 4
(Chloromethyl)triphenylphosphonium iodide
Reactant of Route 5
(Chloromethyl)triphenylphosphonium iodide
Reactant of Route 6
(Chloromethyl)triphenylphosphonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.